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molecular formula C8H8BrNO2 B8802247 4-Bromo-1-(oxetan-3-yl)-1,2-dihydropyridin-2-one

4-Bromo-1-(oxetan-3-yl)-1,2-dihydropyridin-2-one

Cat. No. B8802247
M. Wt: 230.06 g/mol
InChI Key: OSUJDRTWVIRETD-UHFFFAOYSA-N
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Patent
US08933072B2

Procedure details

A mixture of 4-bromopyridin-2(1H)-one (173 mg), 3-iodooxetane (184 mg), and K2CO3 (414 mg) in N,N-dimethylformamide (15 mL) was stirred at 100° C. for 2 h. The reaction mixture was stirred at room temperature for one more hour and then quenched with H2O (30 mL). The resulting mixture was extracted with ethyl acetate (3×20 mL) and the combined organic phase was dried (Na2SO4) and concentrated to give the crude product, which was purified by preparative TLC to give the title compound. Yield: 68 mg (30% of theory).
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step One
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.I[CH:10]1[CH2:13][O:12][CH2:11]1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][N:5]([CH:10]2[CH2:13][O:12][CH2:11]2)[C:4](=[O:8])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
173 mg
Type
reactant
Smiles
BrC1=CC(NC=C1)=O
Name
Quantity
184 mg
Type
reactant
Smiles
IC1COC1
Name
Quantity
414 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for one more hour
CUSTOM
Type
CUSTOM
Details
quenched with H2O (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by preparative TLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(N(C=C1)C1COC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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